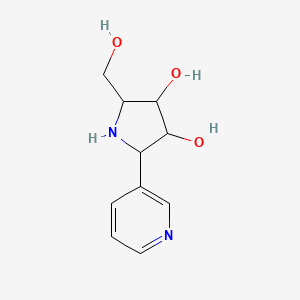
2-(Hydroxymethyl)-5-(pyridin-3-yl)pyrrolidine-3,4-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Hydroxymethyl)-5-(pyridin-3-yl)pyrrolidine-3,4-diol, also known as this compound, is a useful research compound. Its molecular formula is C10H14N2O3 and its molecular weight is 210.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2-(Hydroxymethyl)-5-(pyridin-3-yl)pyrrolidine-3,4-diol, also known as 2-Hydroxymethyl-Pyrrolidine-3,4-Diol, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article examines its biological properties, focusing on anticancer and antimicrobial activities, supported by research findings and case studies.
The compound is characterized by the following chemical properties:
- Chemical Formula : C₅H₁₁NO₃
- Molecular Weight : 133.15 g/mol
- IUPAC Name : (2S,3S,4S)-2-(hydroxymethyl)pyrrolidine-3,4-diol
- CAS Number : Not available
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrrolidine derivatives, including this compound. Research conducted on various derivatives has shown promising results against cancer cell lines.
Case Study: Anticancer Activity Assessment
In a study assessing the anticancer properties of several pyrrolidine derivatives, including this compound, the following results were observed:
| Compound | Cell Line | IC₅₀ (µM) | Remarks |
|---|---|---|---|
| 2-Hydroxymethyl-Pyrrolidine-3,4-Diol | A549 (Lung Cancer) | 70 | Significant cytotoxicity observed |
| Control | Cisplatin | 10 | Standard chemotherapeutic agent |
The compound exhibited an IC₅₀ value of 70 µM against A549 lung adenocarcinoma cells, indicating substantial cytotoxicity. Notably, it demonstrated lower toxicity towards non-cancerous human small airway epithelial cells (HSAEC-1 KT), suggesting a favorable therapeutic index.
Antimicrobial Activity
The antimicrobial efficacy of this compound has also been explored. Its structure suggests potential activity against various pathogens.
Research Findings on Antimicrobial Effects
A comprehensive screening of pyrrolidine derivatives against multidrug-resistant bacteria revealed significant antimicrobial properties:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Methicillin-resistant Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Klebsiella pneumoniae | 128 |
These findings indicate that the compound exhibits notable activity against clinically relevant pathogens, particularly multidrug-resistant strains.
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Cell Proliferation : The compound interferes with cell cycle progression in cancer cells.
- Disruption of Bacterial Cell Wall Synthesis : Similar to other pyrrolidine derivatives, it may inhibit enzymes involved in cell wall biosynthesis in bacteria.
Propiedades
Número CAS |
188744-99-2 |
|---|---|
Fórmula molecular |
C10H14N2O3 |
Peso molecular |
210.23 g/mol |
Nombre IUPAC |
(2R,3R,4S,5S)-2-(hydroxymethyl)-5-pyridin-3-ylpyrrolidine-3,4-diol |
InChI |
InChI=1S/C10H14N2O3/c13-5-7-9(14)10(15)8(12-7)6-2-1-3-11-4-6/h1-4,7-10,12-15H,5H2/t7-,8+,9-,10+/m1/s1 |
Clave InChI |
YKQJXKWVPPIKJY-RGOKHQFPSA-N |
SMILES |
C1=CC(=CN=C1)C2C(C(C(N2)CO)O)O |
SMILES isomérico |
C1=CC(=CN=C1)[C@H]2[C@@H]([C@@H]([C@H](N2)CO)O)O |
SMILES canónico |
C1=CC(=CN=C1)C2C(C(C(N2)CO)O)O |
Sinónimos |
3,4-Pyrrolidinediol, 2-(hydroxymethyl)-5-(3-pyridinyl)-, (2R,3R,4S,5S)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















